Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate
Description
Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate is an organometallic compound featuring a pyridine ring substituted with a methoxymethyl (-CH2OCH3) group at the 6-position and a sulfinate (-SO2⁻) group at the 2-position, paired with a lithium counterion. The methoxymethyl group enhances solubility in polar aprotic solvents, while the sulfinate moiety contributes to its reactivity in nucleophilic substitution and coordination chemistry.
Properties
IUPAC Name |
lithium;6-(methoxymethyl)pyridine-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S.Li/c1-11-5-6-3-2-4-7(8-6)12(9)10;/h2-4H,5H2,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMPUCWNOIIXFY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COCC1=NC(=CC=C1)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate typically involves the reaction of 6-(methoxymethyl)pyridine-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The general reaction can be represented as follows:
6-(methoxymethyl)pyridine-2-sulfinic acid+LiOH→Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate+H2O
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the sulfinic acid group and the methoxymethyl substituent, which can participate in various chemical reactions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Substituent Diversity and Positional Effects
The target compound is distinguished from analogues by the methoxymethyl substituent at the 6-position of the pyridine ring. Key structural analogues include:
Key Observations:
- Methoxymethyl vs. Halogen Substituents: The methoxymethyl group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with electron-withdrawing halogens (e.g., -F, -Cl) in analogues, which polarize the pyridine ring and alter reactivity .
- In contrast, 3- or 4-sulfinate analogues (e.g., ) exhibit reduced conjugation, affecting solubility and coordination behavior.
Biological Activity
Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
This compound features a pyridine ring substituted with a methoxymethyl group and a sulfinate group. Its unique structure allows it to interact with various biological targets, making it a candidate for further research into its therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
Key Mechanisms:
- Enzyme Modulation : The compound may influence the activity of specific enzymes involved in neurotransmitter metabolism.
- Receptor Interaction : It could interact with receptors that play critical roles in cellular signaling pathways, potentially leading to neuroprotective effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Properties : There is ongoing research exploring the compound's efficacy in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Given its structural similarities to other lithium compounds, it is hypothesized that it may offer neuroprotective benefits, particularly in conditions like bipolar disorder and depression.
Case Studies
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Methoxymethyl group on pyridine | Antimicrobial, anticancer |
| Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate | Different substitution pattern | Neuroprotective |
| Lithium(1+) ion 6-methoxy-2-methylpyridine-3-sulfinate | Similar structure, different substitutions | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
